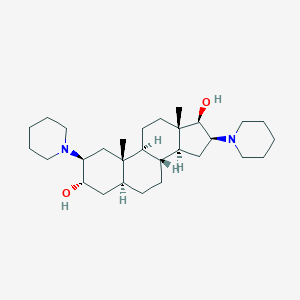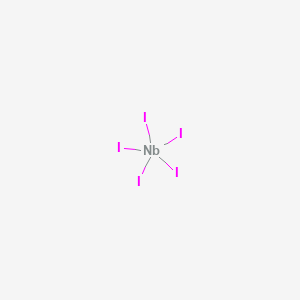
Niobium iodide (NbI5)
Übersicht
Beschreibung
Synthesis Analysis
Triclinic niobium (V) iodide can be prepared from the elements at an iodine pressure of 3-4 bar in a temperature gradient from 400 to 230 °C . Another method involves the reaction of [Nb6I11] with pyridine (Py) to obtain the compounds [Nb6I8Py6] and [Nb6I8Py6]I·9Py .Molecular Structure Analysis
The compound adopts an edge-shared bioctahedral structure, which means that two NbI5 units are joined by a pair of iodide bridges . There is no bond between the Nb centers . Niobium (V) iodide forms dark, brassy, extremely moisture-sensitive needles or flakes. It crystallizes in the monoclinic crystal system with space group P21/c (space group no. 14), a = 1058 pm, b = 658 pm, c = 1388 pm, β = 109.14° .Physical And Chemical Properties Analysis
Niobium iodide (NbI5) has a molecular weight of 727.4287 g/mol . It is a diamagnetic, yellow solid that readily hydrolyses . It crystallizes in the monoclinic crystal system .Wissenschaftliche Forschungsanwendungen
Formation of Niobium Oxide Nanoparticles
Niobium iodide can be used in the formation and growth of niobium oxide nanoparticles . The solvothermal synthesis from niobium chloride in benzyl alcohol leads to the formation of octahedral [NbCl6−xO] complexes through exchange of chloride ligands . This process is crucial for the development of tailor-made nanomaterials .
Electrochemical Applications
Niobium-based materials, including those derived from niobium iodide, show great potential in the field of supercapacitors (SCs) and hybrid ion capacitors (HICs) . Their unique crystal structure, rapid ion diffusion ability, excellent chemical durability, and high safety make them ideal for these applications .
Synthesis of Composite Materials
The poor conductivity of pure niobium pentoxide can be improved by preparing composite materials and doped materials . Niobium iodide can be used in the synthesis of these materials, enhancing their conductivity and thus improving their rate capability .
Use in Optoelectronic Devices
Niobium iodide and its derivatives find use in a wide range of practical applications such as in optoelectronic devices . Their unique properties make them ideal for use in these devices .
Application in Optical Coatings
Niobium iodide can be used in the production of optical coatings . These coatings have a wide range of applications, including in the production of lenses and other optical components .
Use in Internal Medicine
Iodide compounds, including niobium iodide, are used in internal medicine . They can be used in a variety of treatments, including those for thyroid disorders .
Use in Catalysis
Niobium iodide can be used in catalysis . Its unique properties make it an effective catalyst for a variety of chemical reactions .
Use in Gas Sensors
Niobium iodide can be used in the production of gas sensors . These sensors can detect a variety of gases, making them useful in a wide range of applications .
Zukünftige Richtungen
The synthesis and structure of hexanuclear niobium cluster iodides with pyridine ligands have been studied . These compounds are rare examples of iodide-supported hexanuclear cluster compounds, which are obtained through solvent-based chemical reactions . This research contributes to the knowledge of the so far very few known iodide-supported hexanuclear niobium cluster complexes with discrete cluster units .
Wirkmechanismus
Target of Action
Niobium iodide (NbI5) is an inorganic compound that primarily targets the formation of complex structures with other elements . Its primary role is to facilitate the oxidation process through electron transfer from niobium to iodine .
Mode of Action
Niobium iodide interacts with its targets by forming an edge-shared bioctahedral structure, which means that two NbI5 units are joined by a pair of iodide bridges . There is no bond between the Nb centers . This unique structure is shared by other compounds such as niobium (V) chloride, niobium (V) bromide, tantalum (V) chloride, tantalum (V) bromide, and tantalum (V) iodide .
Biochemical Pathways
The biochemical pathways affected by niobium iodide are primarily related to the formation of complex structures with other elements. The compound adopts a unique structure that allows it to interact with other elements in a specific way, influencing the formation of complex structures .
Pharmacokinetics
It is known that niobium iodide is a yellow solid that hydrolyses readily . It forms dark, brassy, extremely moisture-sensitive needles or flakes .
Result of Action
The result of niobium iodide’s action is the formation of complex structures with other elements. This can lead to the creation of new compounds with unique properties . In addition, niobium iodide facilitates the oxidation process, resulting in the formation of niobium oxide and iodine .
Action Environment
The action of niobium iodide is influenced by environmental factors such as temperature and moisture. It is sensitive to moisture and sublimes at a temperature of 543 °C . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.
Eigenschaften
IUPAC Name |
pentaiodoniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYBTVHGYLSAZ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb](I)(I)(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I5Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065633 | |
| Record name | Niobium iodide (NbI5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.4287 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niobium iodide (NbI5) | |
CAS RN |
13779-92-5 | |
| Record name | Niobium iodide (NbI5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium pentaiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium iodide (NbI5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium iodide (NbI5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium pentaiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIOBIUM PENTAIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YYE4L5XPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes Niobium Iodide suitable for fabricating ordered nanostructures?
A1: Niobium Iodide (NbI5) is a precursor material used in Atomic Layer Deposition (ALD) []. The research highlights its application in creating highly ordered Niobium Oxide (Nb2O5) nanotubes within anodic alumina templates []. This method exploits the controlled, layer-by-layer deposition enabled by ALD using NbI5 and oxygen pulses, leading to conformal coatings within the template pores []. The ability to precisely control film thickness at the nanoscale makes NbI5 a valuable material for fabricating ordered nanostructures.
Q2: How does the research characterize the resulting Niobium Oxide nanotubes?
A2: The research utilizes a combination of advanced characterization techniques to examine the synthesized nanotubes:
- High-Resolution Scanning Electron Microscopy (HR-SEM) and Transmission Electron Microscopy (TEM): These imaging methods provide visual confirmation of the nanotubes' physical structure, revealing their dimensions (diameter, length) and arrangement within the template [].
- Electron Diffraction: This technique helps determine the crystallinity of the Nb2O5 nanotubes, revealing their amorphous nature [].
- X-Ray Fluorescence Spectroscopy (XRFS): This method provides information about the elemental composition of the nanotubes, confirming the presence of Niobium and Oxygen [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
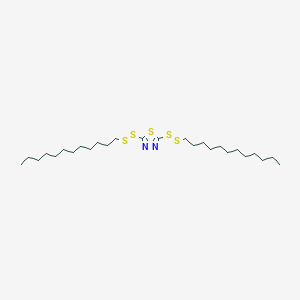
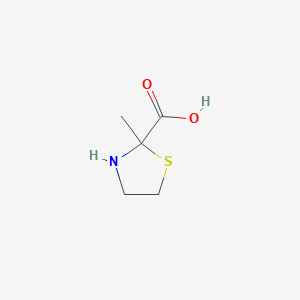
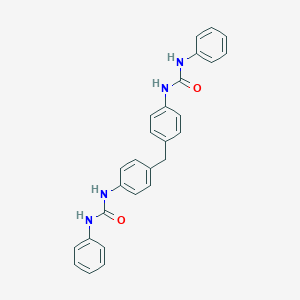
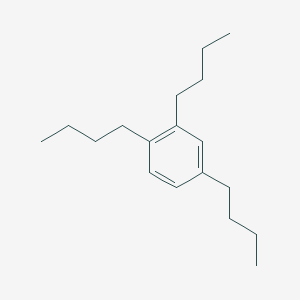

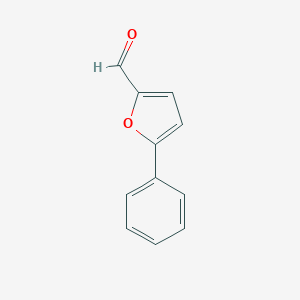
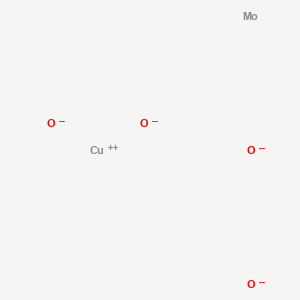


![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)
